molecular formula C14H13NO3 B14767043 5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid

5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14767043
M. Wt: 243.26 g/mol
InChI Key: AMXMNUOZPZBGDN-UHFFFAOYSA-N
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Description

5-Amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound has an amino group at the 5-position, a methoxy group at the 2’-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency of the nitration and reduction steps. Additionally, the use of alternative reducing agents, such as sodium borohydride, can be explored to optimize the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

5-Amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 5-Amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a biphenyl scaffold.

    4-Amino-2-methoxybenzoic acid: Similar functional groups but with a single benzene ring.

    5-Amino-1,2,3-benzenetricarboxylic acid: Contains multiple carboxylic acid groups and a single benzene ring.

Uniqueness

5-Amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl structure, which provides greater rigidity and potential for π-π stacking interactions. This structural feature can enhance its binding affinity and specificity in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-amino-2-(2-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

AMXMNUOZPZBGDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)O

Origin of Product

United States

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